molecular formula C23H26ClN7O2 B11031149 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11031149
M. Wt: 467.9 g/mol
InChI Key: GJTFXRPWUHDMHM-UHFFFAOYSA-N
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Description

N-(4-AMINO-6-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHYLPHENYL)AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, a benzodioxole moiety, and a piperazine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-AMINO-6-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHYLPHENYL)AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced via a nucleophilic substitution reaction, often using a suitable benzodioxole derivative.

    Attachment of the Piperazine Ring: The piperazine ring is attached through a coupling reaction, typically involving a palladium-catalyzed cross-coupling process.

    Final Assembly: The final compound is assembled by linking the triazine core with the benzodioxole-piperazine intermediate under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-AMINO-6-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHYLPHENYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

N-(4-AMINO-6-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHYLPHENYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-AMINO-6-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHYLPHENYL)AMINE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-AMINO-6-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHYLPHENYL)AMINE: shares structural similarities with other triazine-based compounds and benzodioxole derivatives.

Uniqueness

    Structural Features: The unique combination of a triazine core, benzodioxole moiety, and piperazine ring sets it apart from other compounds.

    Chemical Properties: Its distinct chemical properties, such as reactivity and stability, make it valuable for various applications.

Properties

Molecular Formula

C23H26ClN7O2

Molecular Weight

467.9 g/mol

IUPAC Name

6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H26ClN7O2/c1-15-2-4-17(24)11-18(15)26-23-28-21(27-22(25)29-23)13-31-8-6-30(7-9-31)12-16-3-5-19-20(10-16)33-14-32-19/h2-5,10-11H,6-9,12-14H2,1H3,(H3,25,26,27,28,29)

InChI Key

GJTFXRPWUHDMHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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